Dimethyl [(propan-2-yl)oxy]propanedioate
Description
Dimethyl [(propan-2-yl)oxy]propanedioate is a diester derivative of propanedioic acid (malonic acid) with a dimethyl ester backbone and an isopropyloxy substituent. Below, we compare three related compounds from the evidence, focusing on their structural features, physicochemical properties, and industrial relevance.
Properties
CAS No. |
5257-96-5 |
|---|---|
Molecular Formula |
C8H14O5 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
dimethyl 2-propan-2-yloxypropanedioate |
InChI |
InChI=1S/C8H14O5/c1-5(2)13-6(7(9)11-3)8(10)12-4/h5-6H,1-4H3 |
InChI Key |
AGRGUOKWCUZXTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl [(propan-2-yl)oxy]propanedioate can be synthesized through the esterification of malonic acid with isopropyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [(propan-2-yl)oxy]propanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield malonic acid and isopropyl alcohol.
Transesterification: It can react with other alcohols to form different esters.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Hydrolysis: Malonic acid and isopropyl alcohol.
Transesterification: Various esters depending on the alcohol used.
Reduction: Corresponding alcohols.
Scientific Research Applications
Dimethyl [(propan-2-yl)oxy]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl [(propan-2-yl)oxy]propanedioate involves its reactivity as an ester. The ester groups can undergo nucleophilic attack, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Structural and Chemical Properties
Table 1: Structural and Basic Chemical Data
Key Observations :
- Substituent Effects: The nitro and methoxycarbonyl groups in CAS 1160293-27-5 introduce electron-withdrawing effects, likely enhancing reactivity in electrophilic substitutions . The methylidene group in CAS 3377-20-6 may promote polymerization or Diels-Alder reactions due to its unsaturated structure .
- Physical State: Only CAS 1160293-27-5 is explicitly noted as a white powder, suggesting higher crystallinity compared to the others .
Key Observations :
- Pharmaceutical Utility : CAS 1160293-27-5 is emphasized for its role in advanced drug development, likely due to its nitroaromatic structure enabling targeted synthesis .
- Research Use : CAS 41530-32-9 is marketed for academic and industrial research, reflecting its utility in exploring conjugated systems .
- Safety Considerations : CAS 3377-20-6 lacks comprehensive safety data, necessitating caution in handling .
Reactivity and Stability
- CAS 1160293-27-5 : The nitro group may render it sensitive to reducing conditions, while the ester groups offer hydrolytic stability under neutral conditions .
- CAS 41530-32-9 : The α,β-unsaturated ester system could participate in cycloaddition reactions, useful in heterocyclic compound synthesis .
- CAS 3377-20-6 : The methylidene group’s unsaturation makes it prone to radical-initiated polymerization, limiting shelf life without stabilizers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
